1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a thiolane ring fused with a nitropyridine moiety
Preparation Methods
The synthesis of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 5-nitropyridine-2-amine with a thiolane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes . Additionally, its nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound also features a nitropyridine moiety and has been studied for its coordination chemistry and biological activities.
5-nitropyridine-2-amine: A precursor in the synthesis of this compound, it is used in various chemical reactions and has its own set of applications.
The uniqueness of this compound lies in its thiolane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11N3O3S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)8-3-4-9(10-7-8)11-16(15)5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
InChI Key |
VSMZPLNXNQDUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=NC=C(C=C2)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
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